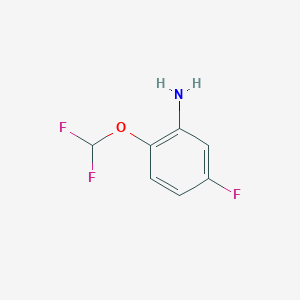

2-(Difluoromethoxy)-5-fluoroaniline

Description

2-(Difluoromethoxy)-5-fluoroaniline (C₇H₆F₃NO) is a fluorinated aromatic amine characterized by a difluoromethoxy (-OCF₂H) substituent at the 2-position and a fluorine atom at the 5-position of the benzene ring. Its SMILES notation is C1=CC(=C(C=C1F)N)OC(F)F, and its InChIKey is MPRABBUMUAAUHO-UHFFFAOYSA-N . The compound is a key intermediate in pharmaceutical synthesis, particularly for molecules requiring fluorine-enhanced bioavailability and metabolic stability. Its purity in commercial catalogs reaches up to 98% (CAS 1214329-65-3) .

Properties

IUPAC Name |

2-(difluoromethoxy)-5-fluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3NO/c8-4-1-2-6(5(11)3-4)12-7(9)10/h1-3,7H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPRABBUMUAAUHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)N)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214329-65-3 | |

| Record name | 2-(difluoromethoxy)-5-fluoroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Comparison with Similar Compounds

The following analysis compares 2-(difluoromethoxy)-5-fluoroaniline with structural isomers, substituent analogs, and related fluorinated anilines.

Structural Isomers: Positional Variations of Fluorine

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent Group | Fluorine Position | Purity | Applications |

|---|---|---|---|---|---|---|

| 2-(Difluoromethoxy)-5-fluoroaniline | C₇H₆F₃NO | 189.12 | -OCF₂H | 5 | 98% | Pharmaceutical intermediates |

| 2-(Difluoromethoxy)-4-fluoroaniline | C₇H₆F₃NO | 189.12 | -OCF₂H | 4 | 95% | Research reagents, organic synthesis |

| 2-(Difluoromethoxy)-6-fluoroaniline | C₇H₆F₃NO | 189.12 | -OCF₂H | 6 | 95% | Specialty chemical synthesis |

Key Findings :

- The position of fluorine significantly impacts electronic density and reactivity. For example, the 5-fluoro derivative may exhibit enhanced para-directing effects in electrophilic substitution compared to the 4- or 6-fluoro isomers due to steric and electronic differences .

- The 5-fluoro isomer’s higher commercial purity (98%) suggests greater demand in pharmaceutical applications, likely due to optimized steric compatibility in target binding .

Substituent Analogs: Functional Group Variations

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent Group | Key Properties | Applications |

|---|---|---|---|---|---|

| 2-Fluoro-5-methoxyaniline | C₇H₇FNO | 155.14 | -OCH₃ | Electron-donating, higher solubility | Agrochemical precursors |

| 2-(Difluoromethylsulphonyl)-6-fluoroaniline | C₇H₆F₃NO₂S | 225.19 | -SO₂CF₂H | Strongly electron-withdrawing, thermally stable | Agrochemicals, polymer synthesis |

| 2-(Difluoromethyl)-5-fluoroaniline hydrochloride | C₇H₇F₃N·HCl | 213.59 | -CF₂H (salt form) | Enhanced stability, ionic solubility | Medicinal chemistry |

Key Findings :

- Methoxy vs. Difluoromethoxy : The methoxy analog (-OCH₃) is electron-donating, increasing ring electron density and favoring electrophilic substitution at ortho/para positions. In contrast, the difluoromethoxy group (-OCF₂H) is electron-withdrawing, directing reactions to meta positions and reducing reactivity .

- Sulphonyl vs. Ether Groups : The sulphonyl analog (-SO₂CF₂H) exhibits stronger electron withdrawal, making it less reactive toward nucleophilic attack but more stable under acidic conditions. This property is exploited in agrochemicals requiring prolonged environmental persistence .

- Salt Forms : The hydrochloride derivative of 2-(difluoromethyl)-5-fluoroaniline offers improved stability and water solubility, advantageous in drug formulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.